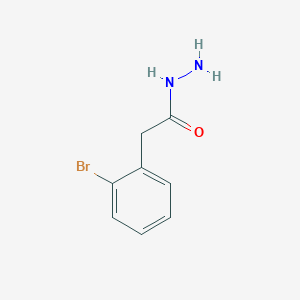

2-(2-Bromophenyl)acetohydrazide

Description

2-(2-Bromophenyl)acetohydrazide is an organic compound characterized by a bromine-substituted phenyl group attached to an acetohydrazide backbone. Its structure comprises a 2-bromophenyl moiety linked to a carbonyl group and a hydrazide functional group (-NH-NH₂). This compound is typically synthesized via the reaction of a methyl or ethyl ester precursor with hydrazine hydrate under reflux conditions, a method consistent with analogous acetohydrazide derivatives . For example, ethyl 2-(2-bromophenyl)acetate would react with excess hydrazine hydrate in ethanol or methanol to yield the target compound.

Such compounds are often intermediates in medicinal chemistry for synthesizing hydrazones, metal complexes, or heterocyclic derivatives with applications in drug discovery .

Properties

IUPAC Name |

2-(2-bromophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFYRMGYYNJILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromophenyl)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl bromide with hydrazine hydrate. The reaction typically takes place in an ethanol solvent under reflux conditions for several hours . Another method involves the condensation of 2-bromophenylacetic acid with hydrazine hydrate, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)acetohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)acetohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Amines: Formed from reduction reactions.

Acids: Formed from oxidation reactions.

Scientific Research Applications

Synthesis of 2-(2-Bromophenyl)acetohydrazide

The synthesis of 2-(2-Bromophenyl)acetohydrazide typically involves the reaction of 2-bromophenylacetic acid with hydrazine hydrate. This process can be achieved through various methods, including:

- Solution-based synthesis: A straightforward method involving the dissolution of reactants in a suitable solvent.

- Mechanosynthesis: A greener approach that employs mechanical energy to drive the reaction without solvents.

- Solid-state melt reactions: Efficient for certain derivatives, allowing reactions to occur in the solid phase.

The resulting compound can be characterized using techniques like IR spectroscopy, NMR, and X-ray diffraction to confirm its structure and purity .

Biological Activities

Research has demonstrated that 2-(2-Bromophenyl)acetohydrazide exhibits a broad spectrum of biological activities:

- Antimicrobial Properties: The compound shows efficacy against various bacterial strains and fungi. Studies have indicated its potential as an antibacterial agent due to its ability to inhibit bacterial growth effectively .

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against human cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Antioxidant Activity: The hydrazide functionality contributes to its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

The versatility of 2-(2-Bromophenyl)acetohydrazide extends to various applications in medicinal chemistry:

- Synthesis of Hydrazones and Schiff Bases: This compound serves as a precursor for synthesizing hydrazones and Schiff bases, which are known for their biological activities. These derivatives can be tailored for specific therapeutic targets .

- Quinazoline Derivatives: The compound is utilized in the synthesis of quinazoline derivatives, which have shown promise as bacterial DNA gyrase inhibitors, indicating potential applications in treating bacterial infections .

- Heterocyclic Compounds: It is also employed in synthesizing various heterocyclic systems that are critical in drug discovery due to their diverse pharmacological properties.

Case Studies

Several studies have highlighted the effectiveness of 2-(2-Bromophenyl)acetohydrazide and its derivatives:

-

Antibacterial Activity Study:

- A study evaluated the antibacterial efficacy of synthesized hydrazone derivatives derived from 2-(2-Bromophenyl)acetohydrazide against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting a novel approach for developing antibacterial agents.

-

Anticancer Research:

- In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited potent cytotoxicity. The mechanism was attributed to the induction of apoptosis, highlighting their potential as anticancer drugs.

-

Oxidative Stress Mitigation:

- Research focusing on antioxidant properties demonstrated that compounds containing the acetohydrazide moiety showed superior scavenging activity against reactive oxygen species (ROS), indicating their potential application in combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the hydrazide group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Halogen Type and Position

- 2-(4-Bromophenoxy)acetohydrazide (): Differs by the presence of a phenoxy group (oxygen bridge) and bromine at the para position. This compound forms coordination polymers with Ni(II), suggesting utility in materials science .

- 2-(4-Chlorophenoxy)acetohydrazide (): Substitution of bromine with chlorine at the para position reduces steric bulk and alters electronic properties (Cl is less electron-withdrawing than Br). Synthesized in 83% yield, this compound serves as a precursor for further derivatization .

- 2-(2-Bromophenyl)acetohydrazide vs. 2-(2-Bromophenoxy)acetohydrazide (): The absence of an oxygen bridge in the former may reduce hydrogen-bonding capacity and lipophilicity, affecting pharmacokinetic properties.

Structural Modifications: Heterocyclic and Hydrazone Derivatives

- N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (): Incorporation of a nitro group and hydrazone moiety enhances urease inhibitory activity (IC₅₀ = 18.2 ± 0.5 µM), attributed to the electron-withdrawing nitro group stabilizing the Schiff base interaction with the enzyme active site .

- Benzothiazole Derivatives ():

Compounds like 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide exhibit anticancer activity against glioma (C6) and colorectal (HT-29) cell lines, with IC₅₀ values ranging from 8–32 µM. The benzothiazole-thio moiety enhances DNA intercalation and apoptosis induction . - Ethyl-thio Benzimidazolyl Acetohydrazides ():

Derivatives such as (E)-N'-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide show potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 µM), outperforming the standard drug acarbose (IC₅₀ = 378.2 ± 0.12 µM) .

Table 1. Comparative Overview of Acetohydrazide Derivatives

Biological Activity

2-(2-Bromophenyl)acetohydrazide is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-Bromophenyl)acetohydrazide is CHBrNO. It features a bromophenyl group attached to an acetohydrazide moiety, which is known to influence its biological activity. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

The biological activity of 2-(2-Bromophenyl)acetohydrazide is primarily attributed to its ability to interact with various molecular targets within cells:

- Antiproliferative Activity : It has been shown to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's hydrazone structure facilitates interactions with DNA and proteins involved in cell growth regulation.

- Antimicrobial Activity : Preliminary studies indicate that 2-(2-Bromophenyl)acetohydrazide exhibits antibacterial properties against certain strains of bacteria, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Various studies have reported on the antiproliferative effects of 2-(2-Bromophenyl)acetohydrazide against different human cancer cell lines. The following table summarizes the IC values for selected cancer types:

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 1.5 | |

| MCF-7 (Breast Cancer) | 3.0 | |

| A549 (Lung Cancer) | 4.5 | |

| HeLa (Cervical Cancer) | 2.1 |

These values indicate significant cytotoxicity, particularly against HepG2 and HeLa cells, suggesting that the compound may be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, 2-(2-Bromophenyl)acetohydrazide has shown efficacy against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 30 |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

Recent research has highlighted the potential of hydrazone derivatives, including 2-(2-Bromophenyl)acetohydrazide, in treating various cancers. A study conducted by Taha et al. found that compounds with similar structures exhibited stronger antiproliferative effects than traditional chemotherapeutics like doxorubicin, particularly in hepatocellular carcinoma models .

Additionally, molecular docking studies have been performed to elucidate the binding interactions between 2-(2-Bromophenyl)acetohydrazide and target proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes related to tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.